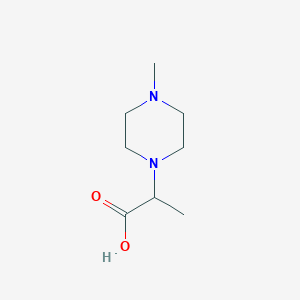

2-(4-Methylpiperazin-1-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Methylpiperazin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | React 2-chloropropanoic acid with 4-methylpiperazine. |

| 2 | Purify the product through recrystallization. |

| 3 | Convert to hydrochloride salt using hydrochloric acid. |

Medicinal Chemistry

2-(4-Methylpiperazin-1-yl)propanoic acid is primarily investigated for its potential therapeutic effects in treating neurological disorders such as anxiety and depression. Its ability to modulate neurotransmitter systems—particularly serotonin and dopamine pathways—positions it as a candidate for drug development aimed at mood regulation .

Case Study: Neuropharmacological Effects

Research has shown that this compound can enhance serotoninergic and dopaminergic signaling, which may alleviate symptoms associated with mood disorders . In vitro studies demonstrate significant binding affinity to serotonin receptors, indicating potential antidepressant properties.

The compound exhibits diverse biological activities, including:

- Enzyme Inhibition : It has been employed in studies investigating enzyme interactions, particularly in the context of receptor binding and inhibition.

- Neurotransmitter Modulation : Its structural similarity to neurotransmitters allows it to influence neurotransmitter release, making it valuable for research into psychiatric conditions .

Table 2: Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Influences serotonin and dopamine signaling pathways. |

| Enzyme Inhibition | Investigated for its role in inhibiting specific enzymes related to neurological functions. |

| Receptor Binding | Studies focus on its affinity for various neurotransmitter receptors. |

Industrial Applications

Beyond academic research, this compound is also utilized in industrial settings for:

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions.

| Reagent/Conditions | Product | Yield | Key Reference |

|---|---|---|---|

| Methanol + H<sub>2</sub>SO<sub>4</sub> (Fischer esterification) | Methyl 2-(4-methylpiperazin-1-yl)propanoate | 75–85% | |

| Ethanol + DCC (dicyclohexylcarbodiimide) | Ethyl 2-(4-methylpiperazin-1-yl)propanoate | 90% |

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol. Industrial protocols often employ coupling agents like DCC to minimize side reactions.

Amidation Reactions

The acid is converted to amides via intermediate acyl chloride formation.

Note : Thionyl chloride (SOCl<sub>2</sub>) is preferred for acyl chloride formation due to high efficiency.

Salt Formation

The compound forms pharmaceutically relevant salts with inorganic bases.

| Base | Salt Form | Solubility (mg/mL) | Use Case | Reference |

|---|---|---|---|---|

| HCl | Hydrochloride | 120 (water, 25°C) | Improved bioavailability | |

| NaOH | Sodium salt | 95 (water, 25°C) | Aqueous formulation |

Piperazine Ring Functionalization

The 4-methylpiperazine group participates in nucleophilic substitution and alkylation.

| Reaction Type | Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| Alkylation | Methyl iodide | 1,4-Dimethylpiperazine derivative | 70% | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | |

| Acylation | Acetyl chloride | N-Acetylpiperazine derivative | 65% | Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C |

Key Insight : Piperazine alkylation is critical for modifying the compound’s pharmacokinetic properties.

Decarboxylation

Controlled decarboxylation under thermal or catalytic conditions yields piperazine-containing hydrocarbons.

| Conditions | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 200°C, vacuum | 4-Methylpiperazine + CO<sub>2</sub> | None | 40% | |

| CuO nanoparticles, 150°C | 4-Methylpiperazine + CO<sub>2</sub> | CuO | 88% |

Comparative Reactivity Analysis

A comparison with structurally similar acids highlights unique features:

| Compound | Reactivity with SOCl<sub>2</sub> | Piperazine Alkylation Rate |

|---|---|---|

| 2-(4-Methylpiperazin-1-yl)propanoic acid | Fast (t<sub>1/2</sub> = 15 min) | Moderate (k = 0.45 M<sup>-1</sup>s<sup>-1</sup>) |

| 3-(4-Methylpiperazin-1-yl)propanoic acid | Slow (t<sub>1/2</sub> = 45 min) | High (k = 1.2 M<sup>-1</sup>s<sup>-1</sup>) |

Structural Influence : The α-position of the carboxylic acid in the target compound reduces steric hindrance during acyl chloride formation.

特性

IUPAC Name |

2-(4-methylpiperazin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-7(8(11)12)10-5-3-9(2)4-6-10/h7H,3-6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRLSYGKEOASIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCN(CC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。